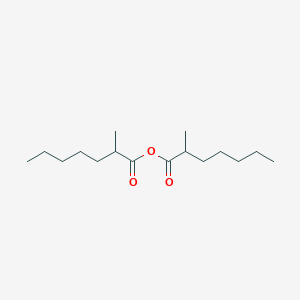

2-Methylheptanoic anhydride

Description

Contextual Role of Carboxylic Anhydrides in Contemporary Organic Synthesis

Carboxylic anhydrides are a pivotal class of organic compounds characterized by two acyl groups linked by an oxygen atom. longdom.org They serve as highly reactive acylating agents and valuable intermediates in a myriad of organic transformations. longdom.orgacs.org Their utility spans the synthesis of pharmaceuticals, polymers, and other fine chemicals. longdom.org A classic example of their industrial importance is the use of acetic anhydride (B1165640) in the production of aspirin (B1665792) (acetylsalicylic acid) and cellulose (B213188) acetate. longdom.orgbritannica.com In contemporary organic synthesis, anhydrides are favored for their ability to introduce acyl groups into molecules, a fundamental process in constructing complex chemical architectures. britannica.comwikipedia.org

Structural Characteristics and Fundamental Reactivity Principles of Acyclic Anhydrides

Acyclic anhydrides, like 2-methylheptanoic anhydride, possess an open-chain structure with two distinct acyl groups. fiveable.me Their reactivity is primarily dictated by the two electrophilic carbonyl carbons. longdom.org This inherent electrophilicity makes them susceptible to nucleophilic attack, leading to nucleophilic acyl substitution reactions. longdom.org Common nucleophiles such as water, alcohols, and amines react with anhydrides to form carboxylic acids, esters, and amides, respectively. britannica.comwikipedia.org Compared to their more reactive counterparts, acyl chlorides, acyclic anhydrides are generally less vigorous in their reactions, which can be an advantage in controlling reaction conditions and selectivity. libretexts.orgstudymind.co.uk The reaction of an acyclic anhydride with a nucleophile typically results in the transfer of one acyl group, with the other forming a carboxylic acid as a byproduct. wikipedia.org

Rationale for Investigating this compound within Modern Chemical Research

The investigation into this compound is driven by the broader interest in branched-chain fatty acids and their derivatives. The parent compound, 2-methylheptanoic acid, is a branched-chain fatty acid found in nature and used in the flavor and fragrance industry. ontosight.ai Research into its anhydride form explores the potential for new synthetic routes and applications. The study of such anhydrides contributes to a deeper understanding of structure-reactivity relationships, particularly how the branched alkyl chain influences the anhydride's properties and reactivity in acylation reactions. This knowledge is valuable for designing novel molecules with specific physical and chemical characteristics.

Defining Research Objectives and Scope for this compound Studies

The primary research objectives for this compound encompass its synthesis, characterization, and exploration of its reactivity profile. Key areas of investigation include developing efficient synthetic methods from its parent carboxylic acid, 2-methylheptanoic acid. ontosight.aiprepchem.com A significant part of the research focuses on characterizing its physical and chemical properties through various analytical techniques. Furthermore, studies aim to understand its behavior in fundamental organic reactions, such as hydrolysis and reactions with alcohols and amines, to assess its potential as an acylating agent. The scope is to establish a foundational understanding of this specific anhydride to enable its potential use in targeted synthetic applications.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-methylheptanoyl 2-methylheptanoate |

| CAS Number | 857892-87-6 |

| Molecular Formula | C16H30O3 |

| Molecular Weight | 270.41 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-methylheptanoyl 2-methylheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-5-7-9-11-13(3)15(17)19-16(18)14(4)12-10-8-6-2/h13-14H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNXHDBPCPMSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C(=O)OC(=O)C(C)CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675470 | |

| Record name | 2-Methylheptanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857892-87-6 | |

| Record name | 2-Methylheptanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylheptanoic Anhydride

Classical and Evolving Synthetic Routes to Symmetrical Anhydrides

The formation of a symmetrical anhydride (B1165640) like 2-Methylheptanoic anhydride involves the creation of an oxygen bridge between two 2-methylheptanoyl groups, accompanied by the elimination of a molecule of water. Classical methods to achieve this transformation are robust and widely applicable, though often requiring harsh conditions.

Dehydration-Condensation Pathways from 2-Methylheptanoic Acid

The most direct conceptual approach to this compound is the intermolecular dehydration of two molecules of 2-methylheptanoic acid. This method relies on the removal of a water molecule to form the anhydride linkage.

High temperatures (in some cases up to 800 °C) can be employed to drive the dehydration of carboxylic acids. However, such extreme conditions are generally not suitable for relatively complex molecules like 2-methylheptanoic acid due to the potential for thermal decomposition and side reactions.

A more controlled approach involves the use of powerful dehydrating agents. Phosphorus pentoxide (P₂O₅) is a classic and effective reagent for this purpose. The reaction mechanism involves the formation of a phosphoacyl intermediate, which is then attacked by a second molecule of the carboxylic acid to yield the anhydride and phosphoric acid byproducts. While effective, the use of P₂O₅ can sometimes lead to charring and purification challenges.

| Dehydrating Agent | General Conditions | Applicability to 2-Methylheptanoic Acid |

| Heat | High temperatures (e.g., >250 °C) | Potentially viable but risks decomposition. |

| Phosphorus Pentoxide (P₂O₅) | Moderate temperatures with inert solvent | A strong candidate for this transformation. |

| Acetic Anhydride | Refluxing with excess acetic anhydride | Can be used in an equilibrium process. |

Acyl Halide and Carboxylic Acid Coupling Strategies for Anhydride Formation

A highly reliable and common method for preparing symmetrical anhydrides involves the reaction of an acyl halide with a carboxylic acid or its corresponding carboxylate salt. For the synthesis of this compound, this would entail the reaction of 2-methylheptanoyl chloride with 2-methylheptanoic acid.

The first step in this sequence is the conversion of 2-methylheptanoic acid to its more reactive acyl chloride derivative, 2-methylheptanoyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, 2-methylheptanoic acid can be reacted with oxalyl chloride to yield 2-methylheptanoyl chloride prepchem.com.

Once the acyl chloride is obtained, it is reacted with a molecule of 2-methylheptanoic acid. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct and drive the reaction to completion. The carboxylate anion, formed in situ or used as a salt, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

A variation of this method involves the reaction of the acyl chloride with a carboxylate salt (e.g., sodium 2-methylheptanoate). This approach can sometimes offer cleaner reactions and easier purification.

| Reagent 1 | Reagent 2 | Base/Solvent | Key Features |

| 2-Methylheptanoyl chloride | 2-Methylheptanoic acid | Pyridine or other tertiary amine | Widely applicable and generally high-yielding. |

| 2-Methylheptanoyl chloride | Sodium 2-methylheptanoate | Aprotic solvent (e.g., THF, DCM) | Avoids the need for a separate base to scavenge HCl. |

Application of Activating Agents in Anhydride Synthesis

Various activating agents can be employed to facilitate the dehydration of carboxylic acids under milder conditions than those required for direct thermal or strong dehydrating agent-mediated methods. These reagents work by converting the carboxylic acid into a more reactive intermediate in situ.

Dicyclohexylcarbodiimide (DCC) is a well-known coupling agent that can be used to form anhydrides from carboxylic acids. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by a second equivalent of the carboxylic acid. The main drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove from the desired product.

More recently, systems like triphenylphosphine oxide (TPPO) in combination with oxalyl chloride have been shown to be highly efficient for the synthesis of symmetrical carboxylic anhydrides under mild and neutral conditions nih.gov. This system generates a highly reactive intermediate, Ph₃PCl₂, which catalyzes the formation of the anhydride nih.gov. This method is notable for its high yields and the relatively short reaction times required nih.gov.

Catalytic and Stereoselective Synthesis of this compound

Modern synthetic chemistry is increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and sustainability. While the synthesis of simple symmetrical anhydrides like this compound is often accomplished through classical stoichiometric methods, research into catalytic and stereoselective anhydride formation is an active area.

Development of Transition Metal-Catalyzed Anhydride Formation

Transition metal catalysis offers novel pathways for the formation of carboxylic anhydrides. For example, palladium-catalyzed methodologies have been developed for the synthesis of mixed anhydrides via the carbonylative telomerization of dienes and carboxylic acids rsc.org. While this specific methodology is for mixed anhydrides, it highlights the potential of transition metals to facilitate anhydride bond formation under catalytic conditions.

Decarbonylative cross-coupling reactions of acid anhydrides using transition metal catalysts have also been extensively studied, indicating the reactivity of anhydrides with these catalytic systems researchgate.net. The reverse reaction, a carbonylative coupling to form an anhydride, is a plausible, though less explored, synthetic route.

Organocatalytic and Biocatalytic Approaches for Anhydride Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. While widely applied in asymmetric synthesis, its use in the direct formation of simple symmetrical anhydrides is less common. However, organocatalysts are extensively used in the asymmetric ring-opening of cyclic meso-anhydrides, demonstrating their ability to activate the anhydride functional group nih.gov. This suggests the potential for developing organocatalytic methods for the formation of anhydrides from carboxylic acids.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers the potential for highly selective and environmentally benign synthetic routes. While enzymes such as lipases are well-known for their ability to catalyze esterification and amidation reactions, their application in the direct synthesis of carboxylic anhydrides from free carboxylic acids is not a widely established methodology. The hydrolytic nature of the enzymes' native environment makes the removal of water to form an anhydride a challenging transformation.

Currently, specific examples of transition metal-catalyzed, organocatalytic, or biocatalytic methods for the direct synthesis of this compound are not prominent in the scientific literature. The field is, however, rapidly evolving, and such methods may be developed in the future to provide more efficient and selective synthetic pathways.

Asymmetric Induction and Chiral Resolution in this compound Preparation

The synthesis of enantiomerically pure this compound is critical for applications where specific stereoisomers are required. As the anhydride is prepared from 2-methylheptanoic acid, the stereochemical control is established at the acid stage. The two primary strategies employed are asymmetric induction and chiral resolution.

Asymmetric Induction involves the direct synthesis of a specific enantiomer of 2-methylheptanoic acid. This can be achieved through various methods, including the use of chiral catalysts or auxiliaries that guide the formation of the desired stereocenter. Enantioselective organocatalysis, for instance, has become a significant field for the asymmetric synthesis of chiral molecules. princeton.edu For α-branched carboxylic acids like 2-methylheptanoic acid, asymmetric hydrogenation or conjugate addition reactions are common approaches to establish the chiral center with high enantioselectivity.

Chiral Resolution is a method used to separate a racemic mixture (an equal mixture of both enantiomers) of 2-methylheptanoic acid. This is often a more traditional but highly effective approach.

Diastereomeric Salt Formation: This classic technique involves reacting the racemic acid with a chiral resolving agent (a chiral base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid.

Kinetic Resolution: This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For example, one enantiomer of racemic 2-methylheptanoic acid can be selectively esterified or acylated in the presence of a chiral catalyst, leaving the other enantiomer unreacted and thus isolated. nih.gov A variety of optically active 2-hydroxyalkanoates and 2-acyloxyalkanoates have been produced using this kinetic resolution approach. nih.gov This strategy has been successfully applied to various piperidine derivatives using chiral ligands. whiterose.ac.uk

Once the enantiomerically pure 2-methylheptanoic acid is obtained, it can be converted to the corresponding anhydride, typically through dehydration, a process that usually proceeds with retention of the stereochemical integrity at the chiral center.

Sustainable and Green Chemistry Aspects in this compound Preparation

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles aim to design processes that are more efficient, produce less waste, and are safer for the environment. sphinxsai.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with high atom economy are preferred as they generate minimal waste. langholmandcanonbieschools.dumgal.sch.uk

The synthesis of this compound can be achieved through several routes, each with a different atom economy. Traditional methods often involve reagents that result in significant byproduct waste. For example, using a strong dehydrating agent like phosphorus pentoxide or acylating agents like thionyl chloride generates substantial inorganic waste. nih.govgoogle.com

The ideal synthesis from an atom economy perspective would be the direct dehydration of two molecules of 2-methylheptanoic acid, where the only byproduct is water.

Table 1: Comparison of Theoretical Atom Economy for Different this compound Synthesis Routes

Note: Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100.

Eliminating organic solvents is a key goal in green chemistry, as they contribute significantly to chemical waste and environmental pollution. Research into solvent-free reaction conditions for anhydride synthesis is an active area.

Solvent-Free Synthesis: Reactions can be performed by simply heating the neat carboxylic acid, sometimes under reduced pressure to remove the water byproduct and drive the reaction to completion. Another approach is ionothermal synthesis, where a low-melting salt acts as both a reactant and the reaction medium, avoiding the need for traditional organic solvents. chemrxiv.org

Catalyst-Free Synthesis: While many anhydride syntheses rely on catalysts, developing catalyst-free methods simplifies purification and reduces costs and potential toxicity. Thermal dehydration is a straightforward catalyst-free method, although it may require high temperatures. The use of certain coupling reagents can also facilitate the reaction under mild and neutral conditions without the need for a separate catalyst. nih.govacs.org For example, systems utilizing triphenylphosphine oxide and oxalyl chloride can promote the reaction efficiently. nih.govacs.org

Process intensification (PI) involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient manufacturing processes. energy.govchemcopilot.com Instead of large batch reactors, PI focuses on novel reactor designs and integrating multiple operations into a single unit. energy.gov

Microreactors: These are small, continuous-flow reactors with micro-sized channels. Their high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling reactions to be run at higher temperatures and pressures more safely and with greater control. This can lead to significantly shorter reaction times, higher yields, and improved energy efficiency compared to conventional batch processes. sphinxsai.com

Reactive Distillation: This technique combines chemical reaction and product separation into a single vessel. For the synthesis of this compound via dehydration, the water byproduct could be continuously removed by distillation, shifting the reaction equilibrium towards the product and potentially reducing energy consumption compared to a two-step process.

Table 2: Potential Benefits of Process Intensification in Anhydride Synthesis

By adopting these advanced and sustainable methodologies, the synthesis of this compound can be aligned with the modern demands for efficiency, stereochemical purity, and environmental responsibility.

Chemical Transformations and Mechanistic Insights of 2 Methylheptanoic Anhydride

Nucleophilic Acyl Substitution Reactions

The core reactivity of 2-methylheptanoic anhydride (B1165640) is governed by the nucleophilic acyl substitution mechanism. This two-step process involves the initial addition of a nucleophile to one of the electrophilic carbonyl carbons, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a 2-methylheptanoate ion as a stable leaving group to yield the acylated product.

Esterification with Diverse Alcohol and Phenol Substrates: Kinetics and Stereoselectivity Studies

2-Methylheptanoic anhydride readily reacts with a wide range of alcohols and phenols to form the corresponding esters. These reactions, known as alcoholysis, are a fundamental application of acid anhydrides in organic synthesis. The reaction typically proceeds by nucleophilic attack of the alcohol's oxygen atom on a carbonyl carbon of the anhydride.

Kinetics: The rate of esterification is highly dependent on the steric hindrance of both the alcohol substrate and the anhydride itself.

Effect of Alcohol Structure: Primary alcohols react the fastest due to their lower steric bulk, followed by secondary alcohols. Tertiary alcohols react very slowly, if at all, due to significant steric hindrance that impedes the nucleophilic attack. Phenols, while less nucleophilic than primary alcohols, react readily, and their rate can be enhanced by electron-donating groups on the aromatic ring.

Effect of Catalyst: The reaction can be catalyzed by both acids (e.g., sulfuric acid) and bases (e.g., 4-dimethylaminopyridine, DMAP). Base catalysis is often more effective, proceeding through the formation of a highly reactive N-acylpyridinium intermediate.

Stereoselectivity: As this compound is a chiral molecule (assuming it is used as a single enantiomer), it can be employed in stereoselective reactions. One key application is the kinetic resolution of racemic secondary alcohols. In such a reaction, one enantiomer of the alcohol may react faster with the chiral anhydride than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in enantioenriched forms. While specific data for this compound is not available, the principle of chiral recognition is well-established for similar chiral anhydrides.

Table 1: Illustrative Relative Rates of Esterification with this compound

| Alcohol Substrate | Type | Expected Relative Rate | Notes |

| Methanol | Primary | Very Fast | Minimal steric hindrance. |

| Isopropanol | Secondary | Moderate | Increased steric bulk slows the reaction. |

| tert-Butanol | Tertiary | Very Slow / Negligible | Severe steric hindrance prevents effective nucleophilic attack. |

| Phenol | Aromatic | Moderate to Fast | Reactivity influenced by electronic effects of ring substituents. |

Reactions with Organometallic Reagents and Enolates

This compound can react with strong carbon-based nucleophiles like organometallic reagents and enolates, enabling the formation of new carbon-carbon bonds.

Organometallic Reagents: Potent organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), react with acid anhydrides. leah4sci.com The reaction typically proceeds with the addition of two equivalents of the organometallic reagent. The first equivalent performs a nucleophilic acyl substitution to form an intermediate ketone. This ketone is more reactive than the starting anhydride and immediately reacts with a second equivalent of the organometallic reagent in a nucleophilic addition reaction. After an acidic workup, the final product is a tertiary alcohol with two identical alkyl groups derived from the organometallic reagent. masterorganicchemistry.commasterorganicchemistry.com To isolate the ketone intermediate, less reactive organometallic reagents like organocuprates (Gilman reagents) are typically used, which generally react only once with the anhydride.

Enolates: Enolates, which are resonance-stabilized carbanions derived from carbonyl compounds, can also act as nucleophiles toward this compound. masterorganicchemistry.com This reaction, a form of acylation, is a key method for synthesizing β-dicarbonyl compounds (e.g., β-keto esters or 1,3-diketones). The enolate attacks one of the carbonyl carbons of the anhydride, leading to the formation of a new C-C bond and the creation of a 1,3-dicarbonyl moiety upon displacement of the 2-methylheptanoate leaving group. youtube.com The formation of enolates requires a strong base, such as lithium diisopropylamide (LDA), to completely deprotonate the α-carbon of the starting carbonyl compound. youtube.com

Role as an Acylating Agent in Complex Organic Synthesis

As an activated carboxylic acid derivative, this compound is a valuable acylating agent, used to introduce the 2-methylheptanoyl group onto various nucleophiles. Its structure is particularly useful for building complex molecules that require branched, chiral aliphatic chains.

Formation of Advanced Intermediates and Chiral Building Blocks

The 2-methylheptanoyl group is a structural motif found in various natural products and biologically active molecules. Using this compound (particularly in its enantiopure form) allows for the direct installation of this chiral fragment into a developing molecular structure.

This is especially important in asymmetric synthesis, where controlling stereochemistry is crucial. For example, the acylation of a chiral alcohol or amine with an enantiopure anhydride can be used to create advanced intermediates with high diastereoselectivity. This strategy is fundamental in the synthesis of complex pharmaceuticals and natural products where specific stereoisomers are required for biological activity.

Strategies for Orthogonal Protecting Group Introduction and Selective Removal

In complex multi-step syntheses, protecting groups are essential for masking reactive functional groups while transformations are carried out elsewhere in the molecule. organic-chemistry.org An "orthogonal" protecting group strategy allows for the selective removal of one type of protecting group in the presence of others under different, non-interfering conditions. libretexts.org

This compound can be used to introduce an acyl group that functions as a protecting group for alcohols or amines. The resulting 2-methylheptanoate ester or amide is stable under a variety of conditions.

Introduction: An alcohol or amine can be protected by reacting it with this compound, often in the presence of a base.

Stability: The resulting ester or amide is robust and resistant to many reagents, including those used for certain oxidation or reduction reactions, and conditions used to remove other protecting groups (e.g., acid-labile groups like Boc or silyl (B83357) ethers). masterorganicchemistry.com

Selective Removal: The 2-methylheptanoyl group can be removed (deprotection) under basic conditions (e.g., saponification with NaOH or KOH for esters) or sometimes under strongly acidic conditions. This chemical stability profile allows it to be used orthogonally to acid-cleavable groups like tert-butoxycarbonyl (Boc) or base-labile groups like fluorenylmethyloxycarbonyl (Fmoc). organic-chemistry.orgmasterorganicchemistry.com

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for the chemical transformations of this compound, like other aliphatic anhydrides, relies on a combination of theoretical and experimental approaches. These studies provide a detailed picture of the molecular events that occur during a reaction, including the nature of the transition state and the factors that influence reactivity.

Transition State Analysis and Reaction Coordinate Studies

For the hydrolysis of acyclic anhydrides, such as propionic anhydride, which serves as a structural analog to this compound, studies have suggested a transition state with a significant degree of charge separation. acs.orgcdnsciencepub.com The reaction coordinate would depict the energy of the system as the nucleophile approaches the carbonyl carbon, leading to the formation of the tetrahedral intermediate, followed by the departure of the carboxylate leaving group.

Table 1: Postulated Transition State Features for the Hydrolysis of Acyclic Anhydrides

| Feature | Description |

| Geometry | The geometry around the carbonyl carbon changes from trigonal planar in the reactant to tetrahedral in the transition state. |

| Charge Distribution | There is a development of negative charge on the carbonyl oxygen and a partial positive charge on the attacking nucleophile. |

| Bond Formation/Breaking | A partial bond is formed between the nucleophile and the carbonyl carbon, while the carbon-oxygen bond of the leaving group begins to lengthen. |

This table is based on general principles of nucleophilic acyl substitution and studies on analogous acyclic anhydrides.

Isotopic Labeling Experiments and Kinetic Isotope Effects

Isotopic labeling is a powerful technique to probe reaction mechanisms. For instance, in the hydrolysis of an anhydride, using H₂¹⁸O would result in the incorporation of the ¹⁸O label into the carboxylic acid product(s), confirming that the water molecule acts as the nucleophile.

Kinetic isotope effects (KIEs) provide insight into the rate-determining step of a reaction and the structure of the transition state. wikipedia.orglibretexts.org While specific KIE data for this compound are not documented in the provided search results, studies on analogous anhydrides like acetic and propionic anhydride offer valuable insights. acs.orgcdnsciencepub.comtamu.edu

The hydrolysis of acetic anhydride-d₆ exhibits a secondary β-deuterium isotope effect (kH/kD) of approximately 0.95. acs.org This inverse isotope effect suggests a change in hybridization at the carbon adjacent to the carbonyl group in the transition state, which is consistent with the formation of a tetrahedral intermediate.

Solvent isotope effects have also been studied for the hydrolysis of propionic anhydride. The observed solvent isotope effect (kH₂O/kD₂O) can indicate the number of water molecules involved in the transition state. For propionic anhydride hydrolysis, the solvent isotope effect suggests the involvement of multiple water molecules, potentially in a proton transfer network. cdnsciencepub.comtamu.edu

Table 2: Kinetic Isotope Effects for the Hydrolysis of Analogous Acyclic Anhydrides

| Anhydride | Isotope Effect Type | kH/kD or kH₂O/kD₂O | Interpretation | Reference |

| Acetic Anhydride-d₆ | Secondary β-deuterium | ~0.95 | Change in hybridization at the α-carbon in the transition state. | acs.org |

| Propionic Anhydride | Solvent | 3.07 ± 0.09 (at 25°C) | Involvement of multiple water molecules in the transition state. | tamu.edu |

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound in nucleophilic acyl substitution reactions is influenced by both steric and electronic factors. mcat-review.orgjackwestin.com

Steric Factors: The presence of a methyl group at the α-position (the 2-position) introduces steric hindrance around the carbonyl centers. mcat-review.orgjackwestin.com This steric bulk can hinder the approach of a nucleophile, potentially slowing down the rate of reaction compared to a less substituted linear anhydride like heptanoic anhydride. The degree of steric hindrance will also depend on the size of the attacking nucleophile.

Table 3: Summary of Steric and Electronic Effects on the Reactivity of this compound

| Factor | Structural Feature | Effect on Reactivity | Rationale |

| Steric | α-Methyl group | Decreases reactivity | Hinders the approach of the nucleophile to the carbonyl carbon. |

| Electronic | Alkyl chain (electron-donating) | Slightly decreases reactivity | Reduces the electrophilicity of the carbonyl carbons through inductive effect. |

| Electronic | Carboxylate leaving group | Increases reactivity | The stability of the resonance-stabilized carboxylate anion makes it a good leaving group. |

Applications in Advanced Chemical and Materials Science Research

Integration into Natural Product Synthesis and Medicinal Chemistry Building Blocks

The introduction of branched alkyl chains can be crucial for the biological activity of natural products and synthetic drug candidates. These groups can influence molecular conformation, lipophilicity, and metabolic stability.

Derivatization of Chiral Fragments for Bioactive Scaffolds

In the synthesis of complex bioactive molecules, chiral fragments often require protection or modification. While there is no specific literature detailing the use of 2-methylheptanoic anhydride (B1165640) for this purpose, anhydrides, in general, are used to acylate hydroxyl and amino groups. The 2-methylheptanoyl group, being chiral itself (if a single enantiomer of 2-methylheptanoic acid is used to prepare the anhydride), could be employed to introduce a specific stereocenter or to act as a chiral auxiliary.

Potential, though undocumented, applications could include:

Esterification of chiral alcohols: Reacting a chiral alcohol with 2-methylheptanoic anhydride would yield a diastereomeric ester. This derivatization could be used to separate enantiomers of the alcohol or to introduce a bulky, lipophilic group that might enhance biological activity.

Acylation of chiral amines: Similar to alcohols, chiral amines could be acylated to form amides. This might be a step in the synthesis of peptide analogues or other nitrogen-containing bioactive compounds.

Role in the Total Synthesis of Complex Molecules Containing Branched Acyl Moieties

Many natural products feature branched acyl side chains, which are essential for their biological function. While there are no specific examples in the literature of this compound being used in total synthesis, it represents a potential reagent for introducing the 2-methylheptanoyl moiety. This could be relevant in the synthesis of analogues of natural products where the native acyl group is replaced to probe structure-activity relationships.

Polymer Chemistry and Materials Engineering

In polymer science, anhydrides are versatile building blocks and modifying agents. The incorporation of a branched aliphatic structure like the 2-methylheptanoyl group could influence polymer properties such as crystallinity, solubility, and thermal characteristics.

As a Monomeric Unit in the Synthesis of Polyesters and Polyamides

Theoretically, this compound could be used in the synthesis of polyesters and polyamides. However, as a mono-anhydride derived from a monocarboxylic acid, it would primarily function as a chain-terminating or end-capping agent rather than a monomer for building the main polymer chain. For it to act as a monomer, a dianhydride would be required.

Application as a Cross-linking Agent and for Polymer Backbone Modification

Anhydrides can be grafted onto polymer backbones to introduce reactive sites for further modification or cross-linking. For instance, polymers with hydroxyl or amino groups could be modified by reacting them with this compound. This would append 2-methylheptanoyl side chains to the polymer.

Potential Impact of Modification: These branched, aliphatic side chains could increase the polymer's hydrophobicity and potentially lower its glass transition temperature by acting as an internal plasticizer.

Cross-linking: While this compound itself is not a cross-linking agent, if a polymer were first functionalized with groups that could react with each other (e.g., after a multi-step modification initiated by the anhydride), cross-linking could be achieved.

Contribution to the Development of Advanced Functional Materials

The development of advanced functional materials often relies on the precise control of the material's chemical structure and resulting properties. The introduction of specific functional groups via anhydrides is a common strategy. While there is no direct evidence of this compound being used in this context, the properties it could impart (lipophilicity, altered chain packing) might be of interest in the design of materials such as specialized coatings, membranes, or drug delivery matrices.

Catalytic Roles and Reagent Development

In the landscape of advanced chemical synthesis, the utility of a chemical compound is often defined by its reactivity and its potential to be transformed into molecules with specialized functions. This compound, as a derivative of a chiral carboxylic acid, holds potential in the development of novel catalytic systems and as a key component in complex chemical transformations. Its applications in this domain are centered on its role as a precursor to sophisticated molecular architectures and its ability to participate in intricate reaction sequences.

Precursor for Novel Catalyst Ligands or Specialized Reagents

The development of asymmetric catalysis heavily relies on the availability of a diverse array of chiral ligands that can effectively control the stereochemical outcome of a reaction. Chiral carboxylic acids and their derivatives, including anhydrides, are valuable starting materials for the synthesis of such ligands. researchgate.netrsc.orgsnnu.edu.cnresearchgate.net The inherent chirality of this compound (when derived from an enantiomerically pure source of 2-methylheptanoic acid) makes it a candidate for the synthesis of new chiral ligands.

The general strategy involves the reaction of the chiral anhydride with a suitable nucleophile to introduce a coordinating group, such as an amine, a phosphine, or an alcohol. This reaction opens the anhydride ring and results in the formation of a new molecule that incorporates the chiral 2-methylheptyl moiety. This chiral fragment can then impart stereoselectivity when the resulting ligand is coordinated to a metal center.

For instance, the reaction of (R)-2-Methylheptanoic anhydride with a primary amine containing a phosphine group could yield a chiral phosphine-amide ligand. Such ligands are known to be effective in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions. The bulky and chiral nature of the 2-methylheptyl group can create a well-defined chiral pocket around the metal center, influencing the approach of the substrate and leading to high enantioselectivity.

While specific research on ligands derived directly from this compound is not extensively documented, the principle is well-established with other chiral anhydrides. The following table illustrates a hypothetical synthesis of a chiral ligand from this compound and its potential application.

Table 1: Hypothetical Synthesis and Application of a Chiral Ligand from this compound

| Precursor | Reagent | Resulting Ligand Type | Potential Metal Catalyst | Potential Application |

| (R)-2-Methylheptanoic anhydride | 2-(Diphenylphosphino)aniline | Chiral Phosphine-Amide | Rhodium(I) | Asymmetric Hydrogenation of Alkenes |

| (S)-2-Methylheptanoic anhydride | (S)-2-Amino-1,1-diphenylpropan-1-ol | Chiral Amino-Alcohol | Titanium(IV) | Asymmetric Epoxidation of Allylic Alcohols |

The development of such specialized reagents is a key area of research in catalysis, as the performance of a catalyst is intimately linked to the structure of its ligands. The modularity of this synthetic approach allows for the fine-tuning of the ligand's steric and electronic properties by varying the structure of the anhydride and the nucleophile.

Application in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent transformations are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. researchgate.netmdpi.comorganic-chemistry.orgrsc.org Carboxylic anhydrides can play a crucial role in these reactions, often acting as activating agents or as one of the reacting components. researchgate.netresearchgate.net

In a cascade reaction, the anhydride can be used to activate a functional group, initiating a sequence of intramolecular or intermolecular reactions. For example, the activation of a carboxylic acid by this compound could form a mixed anhydride, which is a more reactive acylating agent. This in-situ generated species can then undergo further transformations, such as an intramolecular cyclization or a reaction with another substrate in the reaction mixture.

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates all or most of the atoms of the starting materials. mdpi.comorganic-chemistry.org Anhydrides can participate in MCRs in several ways. For instance, in the Ugi and Passerini reactions, which are prominent examples of MCRs, a carboxylic acid is one of the key components. mdpi.com While the acid itself is typically used, its corresponding anhydride could also be employed, potentially influencing the reaction rate and outcome.

The ability of anhydrides to serve as mild acylating agents that can also engage in other addition reactions makes them valuable in the design of new MCRs. researchgate.net Although specific examples detailing the use of this compound in cascade or multicomponent reactions are not prevalent in the literature, its chemical properties suggest its potential utility in such transformations. The following table provides a hypothetical example of a multicomponent reaction where this compound could be a reactant.

Table 2: Hypothetical Multicomponent Reaction Involving this compound

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Hypothetical Product |

| Ugi-type Reaction | An amine | An aldehyde | An isocyanide | A complex amide derivative incorporating the 2-methylheptanoyl group |

| Passerini-type Reaction | An aldehyde | An isocyanide | This compound | An α-acyloxy carboxamide with a 2-methylheptanoyloxy group |

The exploration of this compound in these advanced synthetic methodologies could lead to the discovery of novel and efficient routes to complex molecular structures, further expanding the toolkit of synthetic organic chemists.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

No published ¹H and ¹³C NMR data, including chemical shift assignments and coupling constants, are currently available for 2-Methylheptanoic anhydride (B1165640).

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Conformational Analysis

There are no available 2D NMR studies (COSY, HMQC, HMBC, NOESY) for 2-Methylheptanoic anhydride to analyze its molecular connectivity and conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Specific experimental IR and Raman spectra for this compound, which would provide information on its vibrational modes and confirm the presence of the anhydride functional group, are not documented in the searched scientific resources.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Detailed mass spectrometry analyses, including the identification of the molecular ion and characteristic fragmentation patterns for this compound, are not available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Accurate mass determination of this compound through High-Resolution Mass Spectrometry (HRMS) has not been reported.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

No tandem mass spectrometry (MS/MS) data are available to confirm the structure of this compound through fragmentation analysis.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic separation techniques are fundamental in the analysis of this compound, allowing for the separation of the anhydride from its precursors, byproducts, and degradation products. The choice between Gas Chromatography and High-Performance Liquid Chromatography is often dictated by the volatility and thermal stability of the analyte and the specific requirements of the analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.

For the quantitative and qualitative analysis of this compound, a Flame Ionization Detector (FID) is commonly utilized due to its high sensitivity to organic compounds. The purity of the anhydride can be determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.

While direct analysis of this compound by GC is feasible, derivatization is a common strategy for the analysis of the corresponding carboxylic acid, 2-methylheptanoic acid, which may be present as an impurity or a hydrolysis product. Esterification of the carboxylic acid to its methyl ester, for example, increases its volatility and improves peak shape.

A standard test method for a similar, more volatile anhydride, acetic anhydride, utilizes a capillary column with a flame ionization detector, which can be adapted for the analysis of this compound. kelid1.ir The operating conditions would need to be optimized to ensure adequate separation and elution of the higher boiling point of this compound.

Table 1: Illustrative GC Parameters for Aliphatic Anhydride Analysis

| Parameter | Setting |

|---|---|

| Column | Capillary column (e.g., DB-5, HP-5) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial: 100 °C, Ramp: 10 °C/min to 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

Note: These parameters are illustrative and require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique that separates components of a mixture in a liquid mobile phase through a stationary phase packed in a column. A significant challenge in the HPLC analysis of this compound is its susceptibility to hydrolysis in the presence of water, a common component of reversed-phase mobile phases. nih.gov This reactivity can lead to the degradation of the analyte on the column, resulting in inaccurate quantification and the appearance of impurity peaks corresponding to 2-methylheptanoic acid.

To mitigate this issue, several strategies can be employed:

Non-Aqueous Reversed-Phase HPLC: This approach utilizes a reversed-phase column (e.g., C18) with a mobile phase composed of organic solvents, thereby minimizing the presence of water and preventing the hydrolysis of the anhydride.

Normal-Phase HPLC: In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase. This technique is well-suited for the analysis of non-polar compounds like this compound and avoids the use of aqueous mobile phases.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers a viable alternative for the analysis of anhydrides, as it avoids the use of water and can provide rapid and efficient separations.

For quantitative analysis, a UV detector can be used if the anhydride possesses a suitable chromophore, although many aliphatic anhydrides have weak UV absorbance. In such cases, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be more appropriate.

The monitoring of reactions involving this compound, such as its synthesis or its use in esterification or amidation reactions, can be effectively carried out using HPLC. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked, allowing for the optimization of reaction conditions.

Table 2: Potential HPLC Approaches for this compound Analysis

| Chromatographic Mode | Stationary Phase | Mobile Phase Composition | Detector |

|---|---|---|---|

| Non-Aqueous Reversed-Phase | C18, C8 | Acetonitrile/Methanol gradient | UV, RID, ELSD |

| Normal-Phase | Silica, Diol | Hexane/Isopropanol gradient | UV, RID, ELSD |

Note: The selection of the appropriate column and mobile phase is critical and depends on the specific sample matrix and analytical goals.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic properties and reactivity of 2-methylheptanoic anhydride (B1165640). These methods, grounded in the principles of quantum mechanics, allow for the detailed calculation of molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For 2-methylheptanoic anhydride, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum energy conformation is found. This optimized geometry represents the most probable structure of the molecule in the gas phase.

Furthermore, DFT can be used to explore the potential energy surface of the molecule, revealing various stable conformations (local minima) and the energy barriers (transition states) that separate them. This mapping of the energy landscape is crucial for understanding the molecule's flexibility and the feasibility of conformational changes.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Optimized Structure of this compound This table illustrates the type of data obtained from DFT calculations. The values are representative and not based on actual experimental or computational results for this specific molecule.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.21 | ||

| C-O (anhydride) | 1.35 | ||

| O-C (anhydride) | 1.35 | ||

| C-C (backbone) | 1.53 | ||

| C-H | 1.09 | ||

| O=C-O | 120.5 | ||

| C-O-C | 115.2 | ||

| C-C-C | 112.8 | ||

| C1-O-C2-C3 | 175.0 | ||

| O=C1-O-C2 | -5.0 |

Analysis of Frontier Molecular Orbitals (FMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For this compound, the energy and spatial distribution of the HOMO indicate its ability to donate electrons (nucleophilicity), while the LUMO's characteristics reveal its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity.

Analysis of the charge distribution, often visualized through electrostatic potential maps, identifies the electron-rich and electron-poor regions of the molecule. In this compound, the carbonyl carbons are expected to be electrophilic (positive charge), while the oxygen atoms are nucleophilic (negative charge). This information is vital for predicting how the molecule will interact with other reagents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table shows representative energy values for frontier orbitals that would be determined through quantum chemical calculations.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -10.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 11.7 |

Molecular Dynamics and Conformational Analysis of this compound and its Reaction Intermediates

Molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes and flexibility at a given temperature. mdpi.com This is particularly useful for understanding the behavior of the flexible heptyl chains and how their conformations influence the reactivity of the anhydride group.

Reaction Pathway Simulations and Transition State Identification for Key Transformations

Computational methods can be used to map out the entire energy profile of a chemical reaction, from reactants to products. smu.eduresearchgate.net This involves identifying the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. smu.eduresearchgate.net Techniques such as intrinsic reaction coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the desired reactants and products. smu.eduresearchgate.net

For key transformations involving this compound, such as hydrolysis or acylation reactions, these simulations can provide detailed mechanistic insights. This includes the step-by-step movement of atoms and changes in bonding as the reaction progresses.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. By calculating properties such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic shielding constants (NMR spectra), theoretical spectra can be generated. These predicted spectra can be compared with experimental data to confirm the structure of this compound and to aid in the assignment of experimental spectral features. Discrepancies between calculated and experimental spectra can also point to specific molecular interactions or environmental effects not accounted for in the computational model.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table provides an example of how theoretical spectroscopic data would be compared with experimental results.

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| IR Carbonyl Stretch (cm⁻¹) | 1750, 1820 | 1745, 1815 |

| ¹³C NMR Carbonyl Shift (ppm) | 168.5 | 169.2 |

| ¹H NMR α-proton Shift (ppm) | 2.45 | 2.50 |

Future Prospects and Emerging Research Avenues

Development of Novel and Highly Selective Synthetic Strategies for Asymmetric Anhydrides

The synthesis of asymmetric anhydrides, such as 2-Methylheptanoic anhydride (B1165640), presents a unique challenge in achieving high selectivity and avoiding the formation of symmetric anhydride byproducts. Current research is focused on developing novel catalytic systems and reaction conditions to overcome these hurdles.

Recent breakthroughs include the development of palladium-catalyzed methods for the synthesis of mixed carboxylic acid anhydrides from bulk chemicals like 1,3-butadiene, carbon monoxide, and benzoic acid derivatives. rsc.org This approach offers a catalytic route that avoids the use of stoichiometric waste-producing substrates like acid chlorides. rsc.org Another promising strategy involves the reaction of N-benzoylsaccharins with benzoic acid derivatives, which has been shown to produce unsymmetrical anhydrides in high yields under mild conditions. organic-chemistry.org Light-mediated, copper-catalyzed processes are also emerging as a powerful tool for creating symmetric aliphatic acid anhydrides directly from alkyl halides, a method that could be adapted for asymmetric synthesis. organic-chemistry.org

These novel methods represent a significant step forward from traditional approaches and could be instrumental in the selective synthesis of 2-Methylheptanoic anhydride.

Table 1: Comparison of Novel Synthetic Strategies for Anhydrides

| Synthetic Strategy | Key Features | Potential Advantages for Asymmetric Synthesis |

|---|---|---|

| Palladium-Catalyzed Carbonylative Telomerization | Utilizes bulk chemicals; catalytic process. rsc.org | Avoids stoichiometric waste; potential for high selectivity. rsc.org |

| N-Benzoylsaccharin Chemistry | Mild reaction conditions; high yields. organic-chemistry.org | Good functional group tolerance; high efficiency. organic-chemistry.org |

| Light-Mediated Copper Catalysis | Uses simple copper salts and light; no precious metals. organic-chemistry.org | Potential for adaptation to asymmetric variants; sustainable approach. organic-chemistry.org |

Exploration of New Reactivity Manifolds and Catalytic Systems for this compound

The reactivity of acid anhydrides is well-established in nucleophilic acyl substitution reactions, which are fundamental to the synthesis of esters, amides, and other carboxylic acid derivatives. longdom.orgbritannica.com Future research will likely focus on expanding the reactivity of this compound through the use of novel catalytic systems.

Transition metal catalysts, for instance, have shown significant promise in anhydride chemistry. The catalytic hydrogenation of maleic anhydride to produce valuable intermediates like succinic anhydride and γ-butyrolactone has been extensively studied using catalysts based on nickel, cobalt, and copper supported on materials like cerium oxide. mdpi.comresearchgate.net These studies reveal how the choice of metal and support can precisely control the reaction's selectivity and efficiency. mdpi.comresearchgate.net

Furthermore, the development of catalysts for direct amidation reactions using carboxylic acid derivatives is a rapidly advancing field. mdpi.com Catalytic systems based on zirconium, hafnium, and nickel are enabling the formation of amides under milder conditions and with broader functional group tolerance than traditional methods. mdpi.com The application of such catalytic systems to this compound could unlock new pathways for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

Integration into Flow Chemistry and Microreactor Technology for Scalable Synthesis

Flow chemistry and microreactor technology offer significant advantages for the synthesis of chemical compounds, including improved safety, better heat and mass transfer, precise control over reaction conditions, and enhanced scalability. beilstein-journals.orgrsc.org The integration of these technologies into the synthesis of anhydrides is an active area of research.

One of the key benefits of microreactors is the ability to handle hazardous reagents and unstable intermediates safely due to the small reaction volumes. beilstein-journals.orgrsc.org This is particularly relevant for highly exothermic reactions. Additionally, the high surface-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control and potentially improving reaction yields and selectivities. beilstein-journals.org

A notable example is the photodimerization of maleic anhydride, which is prone to clogging in conventional reactors due to the formation of insoluble products. researchgate.netacs.org The use of a slug flow microreactor combined with ultrasonication has been shown to prevent clogging and allow for continuous operation over extended periods, leading to better product quality and reduced waste. researchgate.netacs.org Applying similar continuous-flow methodologies to the synthesis and subsequent reactions of this compound could facilitate safer, more efficient, and scalable production processes.

Table 2: Advantages of Microreactor Technology in Anhydride Synthesis

| Feature | Benefit |

|---|---|

| High Surface-to-Volume Ratio | Rapid heat transfer and precise temperature control. beilstein-journals.org |

| Small Reaction Volumes | Enhanced safety, especially with hazardous materials. beilstein-journals.orgrsc.org |

| Fast Mixing | Avoidance of concentration gradients. beilstein-journals.org |

| Precise Residence Time Control | Improved control over reaction outcomes. beilstein-journals.org |

Biologically Inspired Transformations and Biomimetic Synthesis Utilizing Anhydrides

Nature provides a rich source of inspiration for the development of novel synthetic strategies. Biomimetic synthesis, which seeks to mimic natural processes in the laboratory, is a powerful approach for constructing complex molecules. In the realm of anhydride chemistry, researchers are exploring biomimetic pathways for the synthesis of natural products.

For example, extensive studies have been conducted on the biomimetic synthesis of maleidrides, a class of natural products featuring a dimeric anhydride structure. rsc.org These investigations have explored base-catalyzed in vitro dimerization reactions that mimic the proposed biosynthetic pathways, providing valuable insights into the reaction mechanisms, such as the role of Michael additions. rsc.org While these studies have not always replicated the exact stereochemistry found in nature, they have paved the way for a deeper understanding of how these complex structures are assembled. rsc.org

Such biomimetic approaches could inspire novel synthetic routes utilizing this compound as a building block for complex, biologically active molecules. By understanding and applying the principles of biosynthesis, chemists can devise more efficient and elegant synthetic strategies.

Cross-Disciplinary Applications in Emerging Fields of Chemical Science

The versatility of the anhydride functional group makes it a valuable component in a wide range of materials. While the specific applications of this compound are yet to be fully explored, the broader class of anhydrides has found use in numerous cross-disciplinary fields.

Anhydrides are widely used as curing agents for epoxy resins, which have applications in:

Electrical Potting and Encapsulation: Protecting sensitive electronic components from moisture, vibration, and thermal stress. broadview-tech.com

Coatings and Adhesives: Formulating durable powder coatings, electrostatic spray coatings, and high-performance adhesives. broadview-tech.com

High-Performance Composites: Manufacturing materials with high strength and resistance to harsh environments, used in the oil and gas industry, industrial piping, and military equipment. broadview-tech.com

The properties of the final material can be tailored by selecting an anhydride with a specific structure. broadview-tech.com The introduction of the 2-methylheptanoyl group from this compound could potentially be used to modify the properties of polymers, for example, by influencing their viscosity, flexibility, or thermal stability. Emerging applications in areas like 3D printing and advanced materials for the wind energy sector are also driving the development of new epoxy-anhydride systems. azom.com

Q & A

Basic: What methodologies are recommended for synthesizing 2-methylheptanoic anhydride from its corresponding carboxylic acid?

Answer:

The synthesis typically involves dehydrating 2-methylheptanoic acid using a stoichiometric or catalytic dehydrating agent. A common approach is to react the acid with an activating reagent (e.g., 2,2,2-trifluoroacetic anhydride) under anhydrous conditions in a solvent like dichloromethane or toluene. For example, demonstrates that trifluoroacetic anhydride efficiently activates carboxylic acids for anhydride formation via mixed anhydride intermediates . After activation, the reaction mixture is stirred at 0–35°C for 1–16 hours, followed by purification via column chromatography (SiO₂) or vacuum distillation. Control of solvent polarity and temperature minimizes side reactions, such as esterification or ketone byproducts .

Basic: How can researchers optimize reaction conditions for this compound in esterification or acylation reactions?

Answer:

Key variables include:

- Molar ratios : A 1:2.5 ratio of anhydride to nucleophile (e.g., alcohols or amines) is often optimal to drive the reaction to completion .

- Solvent selection : Dichloromethane or chloroform is preferred due to their low boiling points and compatibility with acid-sensitive substrates .

- Temperature : Reactions proceed efficiently at 25–35°C, with minimal thermal degradation.

Experimental design should follow factorial optimization (e.g., varying equivalents of anhydride and reaction time) to identify ideal conditions, as demonstrated in for analogous systems .

Advanced: How does the steric bulk of this compound influence its reactivity in Diels-Alder or copolymerization reactions?

Answer:

The branched aliphatic chain in this compound introduces steric hindrance, which can alter reaction kinetics and stereoselectivity. For instance, shows that substituents in anhydrides affect transition-state barriers in Diels-Alder reactions, favoring endo or exo isomers based on steric and electronic factors. Computational modeling (e.g., CCSD(T) calculations) can predict thermodynamic stability of adducts, while experimental rate constants (via NMR or HPLC) quantify selectivity . In copolymerization (e.g., with styrene), steric effects may reduce alternation tendency, requiring penultimate-unit kinetic modeling to explain deviations from ideal alternating behavior .

Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR spectroscopy : H and C NMR identify acyl group integration and confirm anhydride ring integrity. For example, C NMR peaks at 165–175 ppm indicate carbonyl groups in anhydrides .

- IR spectroscopy : Stretching vibrations at 1800–1850 cm (C=O asymmetric) and 1750–1800 cm (C=O symmetric) confirm anhydride formation .

- Mass spectrometry (ESI-MS) : Molecular ion peaks validate purity and detect side products (e.g., esters or ketones) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for high-temperature applications like polymer curing .

Advanced: How can researchers resolve contradictions in reported yields for reactions involving this compound?

Answer:

Yield discrepancies often arise from unoptimized reagent ratios, solvent effects, or uncharacterized byproducts. A systematic approach includes:

- Design of experiments (DoE) : Use factorial designs to test variables like anhydride equivalents, solvent polarity, and temperature .

- Byproduct analysis : Employ DEPT NMR or HSQC to detect minor products (e.g., 1-(1H-benzotriazol-1-yl)-2,2-dimethylpropan-1-one in ) .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or C MAS NMR to identify rate-limiting steps .

Advanced: What computational methods support mechanistic studies of this compound in organic transformations?

Answer:

- Density functional theory (DFT) : Models transition states for nucleophilic acyl substitutions or cycloadditions, predicting regioselectivity .

- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways, particularly in solvent-free systems (e.g., esterifications in ) .

- Retro-synthetic analysis : Identifies feasible routes for synthesizing derivatives using tools like ICSynth or AiZynthFinder.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact with irritants .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile anhydrides.

- Fire safety : Employ CO₂ extinguishers (avoid water due to reactivity with anhydrides) .

- Waste disposal : Neutralize residual anhydride with aqueous sodium bicarbonate before disposal.

Advanced: How does this compound compare to aromatic anhydrides in terms of reactivity and application scope?

Answer:

Aliphatic anhydrides like this compound generally exhibit lower electrophilicity than aromatic analogs (e.g., maleic or phthalic anhydrides) due to reduced electron withdrawal. This results in slower acylation rates but improved compatibility with electron-rich substrates. shows trifluoroacetic anhydride outperforms aliphatic analogs in activating carboxylic acids, but this compound may offer selectivity in sterically hindered systems . Applications span biodegradable polymers (via polyesterification) and prodrug synthesis, where aliphatic chains enhance lipophilicity .

Advanced: What strategies mitigate side reactions (e.g., ketonization) during this compound synthesis?

Answer:

- Controlled activation : Use stoichiometric trifluoroacetic anhydride to avoid excess base, which promotes β-keto acid formation .

- Low-temperature reactions : Maintain temperatures below 40°C to suppress decarboxylation .

- Protective groups : Temporarily mask reactive α-hydrogens with silyl or tert-butyl groups during synthesis .

Advanced: How can mixed-methods research designs enhance studies on this compound?

Answer:

- Quantitative : Measure reaction yields and kinetics via HPLC or GC-MS.

- Qualitative : Conduct interviews or surveys (using tools in ) to identify methodological challenges in scaling up reactions.

- Triangulation : Combine experimental data with computational modeling (e.g., DFT) to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.